1-benzylpyridin-2(1H)-one
Overview
Description
1-Benzylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridine ring fused with a benzyl group and a ketone functional group
Scientific Research Applications
1-Benzylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
While the specific mechanism of action for 1-benzylpyridin-2(1H)-one is not explicitly stated in the literature, it is known that imidazole derivatives show a broad range of biological activities . Docking analyses suggest that binding to certain protein pockets could be a potential mechanism of action underlying the biological activity of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-benzyl-2-hydroxypyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
2-Benzylpyridine: Similar structure but lacks the ketone group.
1-Benzyl-3-pyridinone: Similar structure with the ketone group at a different position.
Benzylpyridinium salts: Structurally related compounds with different functional groups.
Uniqueness: 1-Benzylpyridin-2(1H)-one is unique due to the presence of both the benzyl group and the ketone functional group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-benzylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVUSAIFXIGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288177 | |
Record name | 1-Benzyl-2(1H)-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-62-4 | |
Record name | 1753-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-2(1H)-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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